N-[(2Z)-5-(4-nitrophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
(2Z)-5-(4-NITROPHENOXY)-N,3,4-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a nitrophenoxy group and multiple phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(4-NITROPHENOXY)-N,3,4-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a nitrophenol derivative reacts with a suitable leaving group on the thiazole ring.
Addition of Phenyl Groups: The phenyl groups can be added through various methods, including Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-(4-NITROPHENOXY)-N,3,4-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-5-(4-NITROPHENOXY)-N,3,4-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2Z)-5-(4-METHOXYPHENOXY)-N,3,4-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: Similar structure with a methoxy group instead of a nitro group.
(2Z)-5-(4-CHLOROPHENOXY)-N,3,4-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: Similar structure with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in (2Z)-5-(4-NITROPHENOXY)-N,3,4-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE may confer unique chemical and biological properties compared to its analogs. The nitro group can participate in specific reactions and interactions that other substituents may not.
Properties
Molecular Formula |
C27H19N3O3S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)-N,3,4-triphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H19N3O3S/c31-30(32)23-16-18-24(19-17-23)33-26-25(20-10-4-1-5-11-20)29(22-14-8-3-9-15-22)27(34-26)28-21-12-6-2-7-13-21/h1-19H |
InChI Key |
OGMAMZFIIOWSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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